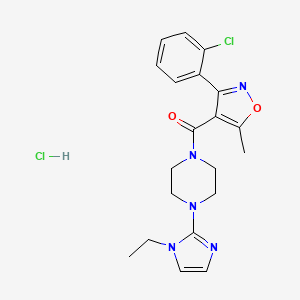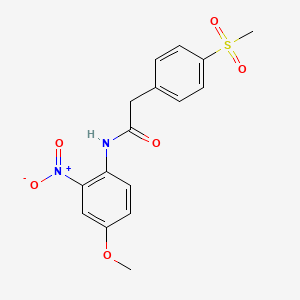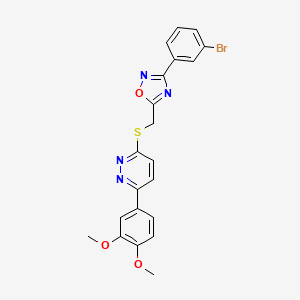![molecular formula C13H9F2N3O B2934957 (3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448071-89-3](/img/structure/B2934957.png)
(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: is a compound often explored in medicinal chemistry. With fluorine atoms at the 3 and 4 positions on the phenyl ring, and a pyrrolopyrimidine core, this compound holds potential for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: A classic preparation route involves the coupling of 3,4-difluorobenzoyl chloride with 5H-pyrrolo[3,4-d]pyrimidine, under basic conditions. The reaction typically requires a base such as triethylamine and an appropriate solvent like dichloromethane at room temperature to achieve high yields.
Industrial Production Methods: While specific industrial methods can vary, large-scale production often utilizes continuous flow chemistry techniques. This allows for the consistent and efficient synthesis of the compound with controlled reaction conditions to maintain product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation to introduce additional functional groups.
Reduction: : Reduction can modify its aromaticity and electron density.
Substitution: : Commonly undergoes nucleophilic substitution at the fluorine sites.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic conditions.
Reduction: H₂ in the presence of Pd/C.
Substitution: Organolithium reagents, often in anhydrous conditions.
Major Products Formed:
Oxidized derivatives with hydroxyl or carbonyl groups.
Reduced phenyl or pyrimidine derivatives.
Substituted fluorophenyl derivatives with various nucleophiles.
Scientific Research Applications
The compound is of interest in:
Chemistry: : As an intermediate in synthesizing more complex molecules.
Biology: : Used in studies of enzyme inhibition and protein interactions.
Medicine: : Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: : In the production of high-performance materials and specialized reagents.
Mechanism of Action
Mechanism and Pathways: The compound interacts with molecular targets by binding to specific enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, pi-stacking, and van der Waals forces, influencing biochemical pathways related to cell growth, signal transduction, or metabolism.
Comparison with Similar Compounds
(3,4-difluorophenyl)(5H-pyrrolo[2,3-d]pyrimidin-6(7H)-yl)methanone
(2,3-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Uniqueness: The specific fluorination pattern and pyrrolopyrimidine structure provide unique binding affinities and biological activities, distinguishing it from its analogs.
Feel more informed about (3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone now?
Properties
IUPAC Name |
(3,4-difluorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O/c14-10-2-1-8(3-11(10)15)13(19)18-5-9-4-16-7-17-12(9)6-18/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXRXDUIHSNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2934874.png)
![4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)

![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)

![1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934884.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)

![(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2934893.png)
![2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934894.png)
![2-(Pyridin-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2934896.png)
